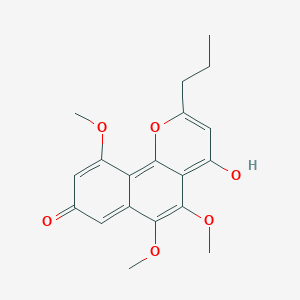

6-Methoxycomaparvin 5-methyl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methoxycomaparvin 5-methyl ether, also known as this compound, is a useful research compound. Its molecular formula is C19H20O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 288033. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-Methoxycomaparvin 5-methyl ether. It has been evaluated for its antiproliferative effects against various cancer cell lines:

- HeLa Cells (Cervical Cancer) : The compound demonstrated significant cytotoxicity, inhibiting cell growth at low concentrations.

- HT-29 Cells (Colorectal Cancer) : Similar inhibitory effects were observed, suggesting a broad spectrum of activity against different tumor types.

- A2780 Cells (Ovarian Carcinoma) : The compound showed promising results in reducing cell viability.

Table 1 summarizes the cytotoxic effects observed in various studies:

These findings indicate that this compound may serve as a lead compound for developing novel anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activities . Studies have shown that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

Ecological Applications

This compound has been isolated from marine organisms, where it is believed to play a role in chemical defense mechanisms. Its presence in crinoids indicates potential ecological functions such as:

- Fish Repellency : The compound has been noted for its fish-repellent properties, which may protect marine organisms from predation.

- Chemical Defense : Its bioactive nature suggests a role in deterring herbivores and pathogens.

Study on Marine Extracts

A comprehensive study isolated this compound from marine extracts and evaluated its biological activities. The study reported significant cytotoxic effects against human cancer cell lines and highlighted the compound's potential as a natural product with therapeutic applications .

Pharmacological Research

In pharmacological research, the compound was tested alongside other naphthopyrones for their ability to modulate cellular pathways involved in cancer progression. Results indicated that this compound could influence apoptosis and cell cycle regulation in treated cells .

化学反応の分析

Oxidative Stability

-

Limited oxidative reactivity has been observed under standard laboratory conditions.

-

In contrast to secondary methyl ethers (e.g., those oxidized to ketones via calcium hypochlorite ), the methyl ether group in 6-methoxycomaparvin 5-methyl ether remains intact under mild oxidative conditions (e.g., aqueous acetonitrile with acetic acid) . This stability suggests steric or electronic protection from the aromatic chromene system.

Acid/Base Stability

-

No documented acid- or base-catalyzed hydrolysis reactions are reported for this compound.

-

Comparatively, vinyl ethers (e.g., methyl α-(2,6-dimethoxyphenyl)vinyl ether) undergo acid-catalyzed hydrolysis via hydronium ion attack . The absence of similar reactivity in this compound implies that its ether linkages are resistant to solvolysis under ambient conditions.

Cell Proliferation Assays

-

Tested at 10 µM concentration on mouse olfactory ensheathing cells (mOECs), the compound showed no significant stimulation of cell viability .

-

This lack of bioactivity contrasts with structurally similar naphthopyrones, where substituents like propyl groups enhance biological interactions .

Table 1: Comparative Bioactivity of Naphthopyrones

| Compound | Bioactivity (mOEC Proliferation) | Key Structural Features |

|---|---|---|

| This compound | No significant effect at 10 µM | 5-methyl ether, 6-methoxy |

| TMC-256A1 | Mild inhibition | Propyl side chain, hydroxyl |

| Comaparvin | Moderate stimulation | Unsubstituted hydroxyl groups |

Isolation Methodology

-

Extracted from Capillaster multiradiatus using EtOH/H₂O, followed by diol-bonded silica chromatography and HPLC purification .

-

Key steps:

Hypothetical Synthetic Routes

-

Williamson Ether Synthesis : Potential route for introducing the 5-methyl ether group using methyl iodide and a phenolic precursor under basic conditions (e.g., NaH/THF) .

-

Alkoxymercuration : Unlikely due to the compound’s fused aromatic system, which lacks alkene precursors for such reactions .

Gaps in Reaction Data

-

No peer-reviewed studies detail specific chemical reactions (e.g., alkylation, halogenation, or reduction) involving this compound.

-

Current literature focuses on isolation, structural elucidation, and preliminary bioactivity screening rather than mechanistic chemical studies .

Research Recommendations

-

Oxidation Studies : Explore reactions with strong oxidants (e.g., KMnO₄ or CrO₃) to assess stability of the methyl ether group.

-

Enzymatic Modification : Investigate enzymatic demethylation using cytochrome P450 systems.

-

Derivatization : Synthesize analogs (e.g., replacing the methyl ether with hydroxyl groups) to evaluate structure-activity relationships.

特性

分子式 |

C19H20O6 |

|---|---|

分子量 |

344.4 g/mol |

IUPAC名 |

4-hydroxy-5,6,10-trimethoxy-2-propylbenzo[h]chromen-8-one |

InChI |

InChI=1S/C19H20O6/c1-5-6-11-9-13(21)16-18(25-11)15-12(17(23-3)19(16)24-4)7-10(20)8-14(15)22-2/h7-9,21H,5-6H2,1-4H3 |

InChIキー |

YSMPFBOGYPVYFM-UHFFFAOYSA-N |

正規SMILES |

CCCC1=CC(=C2C(=C3C(=CC(=O)C=C3OC)C(=C2OC)OC)O1)O |

同義語 |

6-methoxycomaparvin 5-methyl ether |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。